

# An In-depth Technical Guide to the Physical Properties of 3-Ethynylbenzoic Acid

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## Compound of Interest

Compound Name: *3-Ethynylbenzoic acid*

Cat. No.: B080161

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For professionals in the fields of medicinal chemistry, organic synthesis, and materials science, a granular understanding of a molecule's physical properties is paramount. These characteristics govern everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development. **3-Ethynylbenzoic acid** (CAS No. 10601-99-7) is a bifunctional molecule of significant interest, serving as a versatile building block, particularly as a linker in bioconjugation and a key component in "click chemistry" applications. [1][2][3] This guide provides a comprehensive examination of its core physical properties, blending established data with expert analysis to explain the causality behind its behavior. It is designed to be a self-validating resource, empowering researchers to both understand and empirically verify the properties of this important compound.

## Core Molecular and Physical Characteristics

**3-Ethynylbenzoic acid** is a crystalline solid under standard conditions.[4] Its structure, featuring a rigid benzene ring substituted with a carboxylic acid and a terminal alkyne, dictates its physical behavior, blending the aromatic character of benzoic acid with the unique reactivity of an ethynyl group.

A summary of its fundamental properties is presented in Table 1.

Table 1: Summary of Core Physical Properties for **3-Ethynylbenzoic Acid**

Property	Value	Source(s)
CAS Number	10601-99-7	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	146.14 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to off-white powder/crystalline solid	<a href="#">[4]</a>
Melting Point	164–171 °C	<a href="#">[4]</a>
Storage Temperature	2–8 °C (Refrigerated)	<a href="#">[4]</a> <a href="#">[6]</a>

## Thermal Properties: Melting Point and Thermal Stability

The relatively high melting point of 164–171 °C is indicative of strong intermolecular forces within the crystal lattice.[\[4\]](#) Detailed crystallographic studies reveal that molecules of **3-ethynylbenzoic acid** form classic acid-acid inversion dimers through pairs of O—H···O hydrogen bonds.[\[7\]](#) This robust hydrogen bonding network is the primary contributor to the thermal energy required to transition the substance from a solid to a liquid state.

An experimental boiling point for **3-ethynylbenzoic acid** is not reported in the literature. This is common for many functionalized benzoic acids, which tend to undergo thermal decomposition before boiling at atmospheric pressure. The primary mechanism of degradation for benzoic acids at high temperatures is decarboxylation.[\[8\]](#) While benzoic acid itself is stable up to 300 °C, its derivatives often decompose between 200–250 °C.[\[8\]](#) It is therefore highly probable that **3-ethynylbenzoic acid** will decompose upon heating above its melting point, precluding the determination of a standard boiling point.

## Solubility Profile (Predicted)

Quantitative solubility data for **3-ethynylbenzoic acid** is not readily available. However, an expert assessment can be made based on its structural components and data from analogous compounds.

- Aqueous Solubility: The parent molecule, benzoic acid, has a low solubility in water at room temperature (3.44 g/L at 25 °C).[\[9\]](#) The introduction of the ethynyl group—a nonpolar,

hydrophobic moiety—is expected to further decrease its solubility in aqueous media.

Therefore, **3-ethynylbenzoic acid** is predicted to be sparingly soluble to insoluble in water.

- Organic Solvent Solubility: The aromatic ring and the alkyne group suggest good solubility in many common organic solvents. The isomeric 4-ethynylbenzoic acid is known to be soluble in ethanol and acetone.[10] Benzoic acid itself is soluble in acetone, ethanol, and diethyl ether.[9] It is therefore predicted that **3-ethynylbenzoic acid** will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and alcohols (e.g., methanol, ethanol), and moderate to low solubility in nonpolar solvents like hexanes.

This predicted profile underscores the necessity of empirical verification for specific applications, as outlined in the experimental protocols section.

## Acidity (pKa)

The pKa is a critical parameter for drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The experimental pKa of **3-ethynylbenzoic acid** has not been reported. However, it can be reliably estimated.

The pKa of benzoic acid in water is approximately 4.20.[9] The primary determinant of this value is the resonance stabilization of the conjugate base (benzoate). Substituents on the benzene ring can modulate this acidity. The ethynyl group at the meta-position acts as a weak electron-withdrawing group through induction, which helps to stabilize the negative charge of the carboxylate anion. This stabilization should, in principle, make the acid slightly stronger (i.e., lower its pKa) compared to benzoic acid. For comparison, the predicted pKa of the related 3-ethylbenzoic acid is 4.27, with the ethyl group being weakly electron-donating.[11] Therefore, the pKa of **3-ethynylbenzoic acid** is anticipated to be slightly lower than 4.20.

## Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. Below are the key spectral features for **3-ethynylbenzoic acid**, including both experimental and anticipated data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Experimental data obtained in DMSO-d<sub>6</sub> confirms the structure.[7]

Table 2: Experimental  $^1\text{H}$  NMR Data for **3-Ethynylbenzoic Acid** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
13.22	Singlet (broad)	1H	Carboxylic Acid (-COO H)
7.94-7.97	Multiplet	2H	Aromatic (H2, H6)
7.71-7.73	Multiplet	1H	Aromatic (H4)
7.53	Triplet	1H	Aromatic (H5)

| 4.30 | Singlet | 1H | Acetylenic (-C≡CH) |

- $^{13}\text{C}$  NMR (Anticipated): Based on the structure and known values for substituted benzenes, the following  $^{13}\text{C}$  NMR signals are expected.[12][13]
  - Carboxylic Carbon (-COOH): ~167-172 ppm. This carbon is significantly deshielded due to its bonding to two electronegative oxygen atoms.
  - Aromatic Carbons (C1-C6): ~120-135 ppm. Six distinct signals are expected due to the lack of symmetry. The carbon attached to the carboxylic acid (C1) and the carbon attached to the alkyne (C3) will be distinct from the others.
  - Alkynyl Carbons (-C≡CH): ~80-85 ppm. Two signals are expected for the two sp-hybridized carbons of the alkyne.

## Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum is invaluable for identifying the key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300  $\text{cm}^{-1}$ . This characteristic broadness is due to strong hydrogen bonding.

- C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak near  $3300\text{ cm}^{-1}$ . The presence of this peak is a definitive indicator of the terminal alkyne.
- C≡C Stretch (Alkyne): A weak but sharp peak around  $2100\text{-}2150\text{ cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A very strong, sharp peak around  $1700\text{-}1725\text{ cm}^{-1}$ .
- C=C Stretches (Aromatic): Multiple sharp peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS) (Anticipated)

In a typical Electron Ionization (EI) mass spectrum, the following key fragments would be expected:

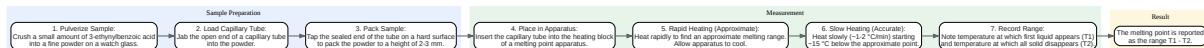
- Molecular Ion ( $[\text{M}]^+$ ): A peak at  $\text{m/z} = 146$ , corresponding to the molecular weight of the compound.
- Loss of -OH ( $[\text{M}-17]^+$ ): A peak at  $\text{m/z} = 129$ , resulting from the loss of a hydroxyl radical. This forms a stable acylium ion.
- Loss of -COOH ( $[\text{M}-45]^+$ ): A peak at  $\text{m/z} = 101$ , corresponding to the loss of the entire carboxyl group, leaving the ethynylphenyl cation. This is often a significant fragment for benzoic acids.

## Experimental Protocols for Property Verification

Trustworthiness in research demands that key data can be independently verified. The following section provides detailed, step-by-step protocols for determining the fundamental physical properties of **3-ethynylbenzoic acid**.

### Melting Point Determination (Capillary Method)

This protocol is based on standard laboratory procedures for determining the melting point of a crystalline organic solid.[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Workflow for Melting Point Determination.

## Solubility Determination (Shake-Flask Method)

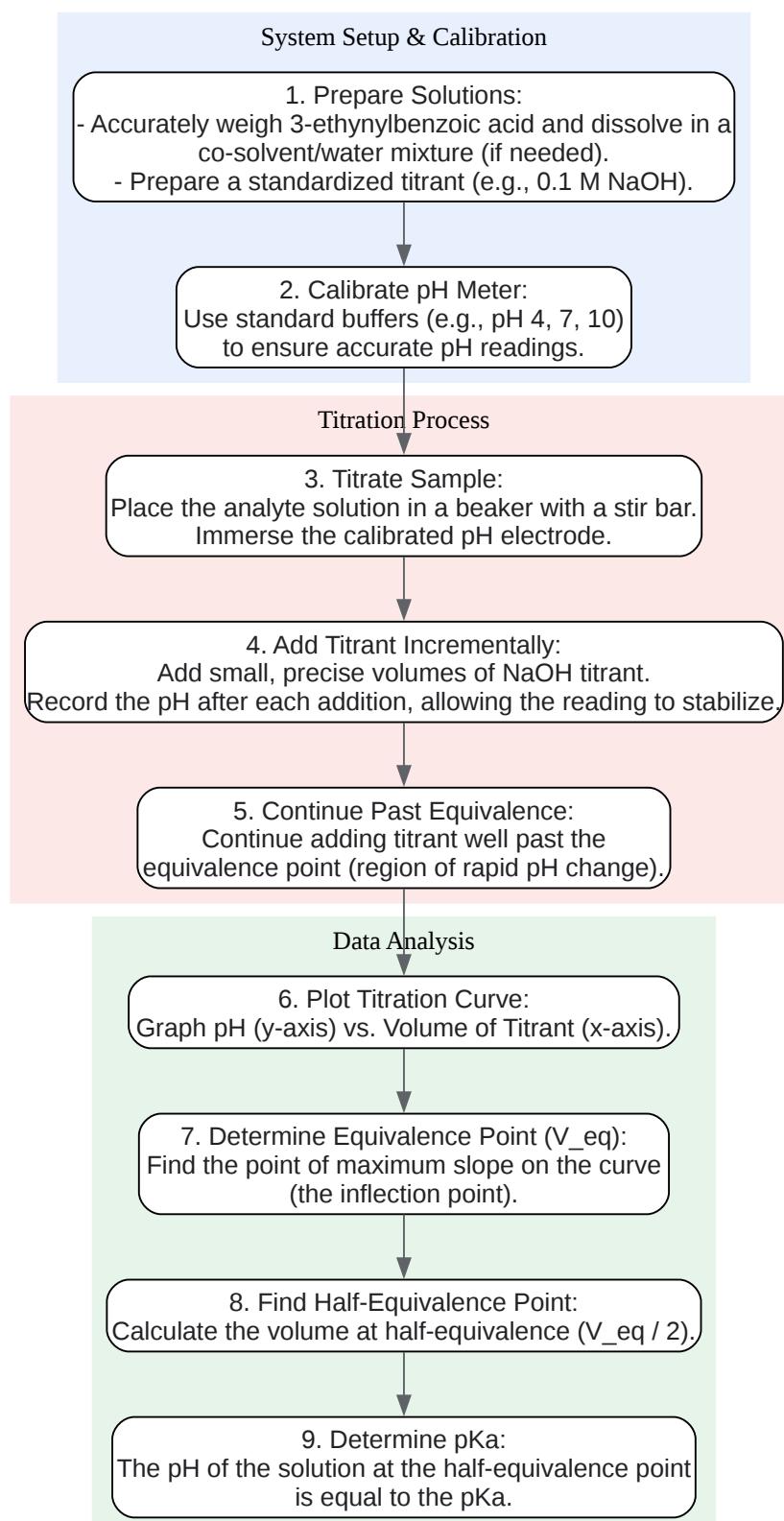
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, a globally recognized standard for determining solubility in water.<sup>[1][9]</sup> The same principle applies to organic solvents.

- System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, acetone).
- Addition of Solute: Add an excess amount of **3-ethynylbenzoic acid** to each vial. An amount sufficient to ensure solid material remains undissolved after equilibration is critical.<sup>[17]</sup>
- Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.
- Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of **3-ethynylbenzoic acid** using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

- Calculation: The solubility is reported as the average concentration from replicate measurements (e.g., in g/L or mol/L).

## pKa Determination (Potentiometric Titration)

This protocol follows the principles outlined in OECD Guideline 112 and standard laboratory procedures for determining dissociation constants.[\[4\]](#)[\[5\]](#)[\[7\]](#)

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Caption: Workflow for pKa Determination via Potentiometric Titration.

## Relevance and Application in Drug Development

The physical properties of **3-ethynylbenzoic acid** are not merely academic; they directly inform its utility in pharmaceutical research. The terminal alkyne functional group makes this molecule an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the most prominent example of "click chemistry".[\[1\]](#)

In this context, **3-ethynylbenzoic acid** can be used as a bifunctional linker.

- The carboxylic acid provides a handle for attachment to a drug molecule, a peptide, or a solid support via standard ester or amide bond formation.
- The terminal alkyne serves as the reactive partner for an azide-functionalized molecule (e.g., a biological target, a fluorescent tag, or a polyethylene glycol chain), forming a highly stable triazole linkage.[\[2\]](#)

This dual functionality allows for the modular and efficient construction of complex bioconjugates and drug delivery systems, making a thorough understanding of its physical properties essential for any researcher looking to leverage its synthetic potential.

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